molecular formula C13H19ClN2O3S B15371181 tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate

Cat. No.: B15371181
M. Wt: 318.82 g/mol
InChI Key: KWKKTUFKBVKDLB-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate, particularly in the development of novel therapeutics. Its molecular structure incorporates a tert-butoxycarbonyl (Boc) protected pyrrolidine ring and a 2-chlorothiazol-5-ylmethoxy moiety. The Boc group is a cornerstone in synthetic organic chemistry, providing a robust yet reversible means of protecting secondary amines during multi-step syntheses, thereby enabling the precise construction of complex molecules . The presence of the chlorothiazole ring is a significant pharmacophore, a feature commonly found in compounds designed as kinase inhibitors . Researchers value this specific chemical scaffold for its potential application in designing and synthesizing small molecule inhibitors, such as Phosphatidylinositol 3-kinase (PI3K) inhibitors, which are a prominent class of compounds studied for the treatment of various diseases . As a key building block, it allows scientists to explore structure-activity relationships (SAR) and optimize the potency and selectivity of potential drug candidates. This product is intended for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can be assured of a high-quality standard, with the compound offered at a purity of 95% or higher, ensuring reliable and reproducible results in sensitive experimental workflows . Proper storage conditions in an inert atmosphere at 2-8°C are recommended to maintain the integrity and longevity of the reagent .

Properties

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3

InChI Key

KWKKTUFKBVKDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl

Origin of Product

United States

Biological Activity

tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate, also known as (S)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C13H19ClN2O3S
  • CAS Number : 113559-02-7
  • Molecular Weight : 302.81 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chlorothiazole compounds. The synthetic routes often focus on optimizing yields and purity while minimizing by-products.

Anti-inflammatory Properties

Research indicates that compounds similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine have demonstrated anti-inflammatory activities. For example, studies on pyrrolidine derivatives have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, which are crucial mediators in inflammatory responses. These compounds exhibited anti-inflammatory effects comparable to indomethacin but with a wider safety margin due to reduced ulcerogenic effects .

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit significant activity against various bacterial strains, suggesting that tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine could possess similar antimicrobial effects. Specific studies focusing on chlorothiazole derivatives have shown efficacy against gram-positive and gram-negative bacteria .

Insecticidal Activity

The biological activity of related compounds such as chlorfenapyr, a pyrrole insecticide, indicates that structures similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine may disrupt metabolic pathways in insects, leading to toxicity without cross-resistance to neurotoxic insecticides. This suggests potential applications in pest control .

Case Studies

StudyObjectiveFindings
Synthesis and Anti-inflammatory Activities of PyrrolidinonesEvaluate anti-inflammatory properties of pyrrolidinone derivativesCompounds showed equipotent anti-inflammatory activity compared to indomethacin with reduced ulcerogenic effects
Antimicrobial Efficacy of Thiazole DerivativesAssess antibacterial activitySignificant activity against multiple bacterial strains was observed
Insecticidal Efficacy of ChlorfenapyrInvestigate non-neurotoxic insecticide effectivenessDemonstrated effective mortality rates in specific bioassays, highlighting the potential for similar compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine Carboxylates

The compound shares core structural motifs with several pyrrolidine carboxylates documented in the literature. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Key Analytical Data Reference
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 2-methylpyridin-3-yl methoxy, stereospecific methyl groups C₁₈H₂₆N₂O₃ HRMS [M+H]⁺: m/z 392.1; NMR data for stereochemistry
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo-3-methoxypyridin-2-yl methoxy C₁₆H₂₂BrN₂O₄ Catalogued (MFCD: 159)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo-3-(dimethoxymethyl)pyridin-2-yl methoxy C₁₈H₂₆BrN₂O₅ Catalogued (MFCD: 160)
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Pyrazolo-pyridine core, fluorinated proline C₂₀H₂₅FN₆O₃ NMR and MS data for fluoroproline linkage

Key Differences:

  • Heterocyclic Moieties : The target compound’s 2-chlorothiazole group contrasts with pyridine (e.g., ) or pyrazolo-pyridine () cores in analogs. Thiazoles are more electron-deficient than pyridines, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
  • Substituent Effects : Bromine and methoxy groups in pyridine analogs () enhance steric bulk and alter electronic properties compared to the chlorine atom in the thiazole derivative.
  • Stereochemical Complexity : The compound in exhibits stereospecific methyl groups, while the target compound’s stereochemistry (if present) is unconfirmed.

Research Findings and Data Gaps

  • Structural Insights : While NMR and MS data for pyridine analogs () confirm regioselective substitutions, similar analyses are needed for the target compound to validate its purity and stereochemistry.
  • Synthetic Challenges : The steric hindrance of the tert-butyl group and reactivity of the chlorothiazole may require optimized conditions for functionalization.

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